N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine
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Overview
Description
N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine is a chemical compound with the molecular formula C17H21NO3 It is known for its unique structure, which includes a benzyl group attached to an ethanamine backbone, with two methoxy groups positioned on a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine typically involves the reaction of 2,6-dimethoxyphenol with benzyl chloride in the presence of a base, followed by the reaction with ethylenediamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.
Substitution: The methoxy groups on the phenoxy ring can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(2,4-dimethoxyphenoxy)ethanamine
- N-benzyl-2-(2,5-dimethoxyphenoxy)ethanamine
- N-benzyl-2-(3,4-dimethoxyphenoxy)ethanamine
Uniqueness
N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine is unique due to the specific positioning of the methoxy groups on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds.
Properties
CAS No. |
770703-33-8 |
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Molecular Formula |
C17H21NO3 |
Molecular Weight |
287.35 g/mol |
IUPAC Name |
N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine |
InChI |
InChI=1S/C17H21NO3/c1-19-15-9-6-10-16(20-2)17(15)21-12-11-18-13-14-7-4-3-5-8-14/h3-10,18H,11-13H2,1-2H3 |
InChI Key |
UHCZGEARJQQIHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCNCC2=CC=CC=C2 |
Origin of Product |
United States |
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